4-bromo-N'-phenylbenzohydrazide
Overview
Description
4-Bromo-N’-phenylbenzohydrazide is an organic compound with the molecular formula C13H11BrN2O. It is a derivative of benzohydrazide, where a bromine atom is substituted at the para position of the benzene ring, and a phenyl group is attached to the nitrogen atom of the hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-phenylbenzohydrazide typically involves a condensation reaction between 4-bromobenzohydrazide and benzaldehyde. This reaction is usually carried out in an alcoholic solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the preparation of 4-bromo-N’-phenylbenzohydrazide can be achieved through a multi-step process starting from arylamine. The process involves diazotization, reduction, purification, and drying steps. The reduction reaction is carried out using sodium metabisulfite as the reducing agent, under controlled temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-phenylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
4-Bromo-N’-phenylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives are being explored for their potential antileishmanial activity.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N’-phenylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its inhibitory activity against urease is attributed to its ability to bind to the active site of the enzyme, thereby preventing its catalytic activity. In the case of its antileishmanial activity, it is proposed to target the enzyme PTR1 based on in silico analysis .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzohydrazide: Lacks the phenyl group attached to the nitrogen atom.
N-Phenylbenzohydrazide: Lacks the bromine atom on the benzene ring.
4-Chloro-N’-phenylbenzohydrazide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Properties
IUPAC Name |
4-bromo-N'-phenylbenzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBAMJPUTFDXHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180602 | |
Record name | Benzoic acid, p-bromo-, 2-phenylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25938-97-0 | |
Record name | 4-Bromobenzoic acid 2-phenylhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25938-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, p-bromo-, 2-phenylhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025938970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, p-bromo-, 2-phenylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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